(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl
Description
(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl is a bicyclic morpholine derivative with a unique stereochemical and electronic profile. Its structure combines a rigid norbornane-like bicyclo[2.2.1]heptane scaffold with a trifluoromethyl (-CF₃) substituent at the 3-position, an oxygen atom in the 2-oxa ring, and a secondary amine protonated as a hydrochloride salt. This compound serves as a key intermediate in medicinal chemistry, particularly for designing conformationally constrained analogs of bioactive molecules .
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bicyclic framework restricts rotational freedom, improving target binding selectivity . However, analogous compounds like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl are synthesized from trans-4-hydroxy-L-proline via a six-step process with a 70% total yield, highlighting the feasibility of scalable production for such bicyclic systems .
Properties
Molecular Formula |
C6H9ClF3NO |
|---|---|
Molecular Weight |
203.59 g/mol |
IUPAC Name |
(1R,3R,4S)-3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H/t3-,4+,5-;/m1./s1 |
InChI Key |
BYOXZPKKLYRPCG-YMDUGQBDSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@@H]1[C@@H](O2)C(F)(F)F.Cl |
Canonical SMILES |
C1C2CNC1C(O2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis generally starts from simpler bicyclic precursors such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane or its hydrochloride salt. Introduction of the trifluoromethyl group at the 3-position is a key step, often achieved via nucleophilic substitution or addition reactions involving trifluoromethyl-containing reagents.
Typical Synthetic Route
A representative synthetic approach involves the following steps:
Step 1: Preparation of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
This bicyclic amine-ether hydrochloride is prepared and purified as a key intermediate. It serves as the nucleophilic partner in subsequent reactions.
Step 2: Introduction of the trifluoromethyl group
The trifluoromethyl substituent can be introduced by reacting the bicyclic amine with trifluoromethyl-containing electrophiles or via nucleophilic substitution on appropriately functionalized precursors.
Step 3: Final purification
The product is isolated as the hydrochloride salt, purified by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography.
Detailed Experimental Conditions and Yields
| Step | Reaction Conditions | Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Reaction of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride with N,N-diisopropylethylamine in tetrahydrofuran (THF) | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl, N,N-diisopropylethylamine | 100°C | 70 h | 37-63% | Molecular sieves used to maintain dryness; prolonged heating required |
| 2 | Sealed tube reaction of trifluoromethylated pyrimidine derivative with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride and triethylamine | Trifluoromethylated heterocycle, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl, triethylamine | 130°C | 3 h | Isolated 220 mg product | Extraction with ethyl acetate, drying over MgSO4, silica gel chromatography for purification |
Representative Reaction Example
A reported procedure describes the coupling of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride with a trifluoromethyl-substituted heterocyclic compound in the presence of triethylamine as a base. The mixture is heated in a sealed tube at 130°C for 3 hours. After workup involving aqueous extraction and organic phase drying, the crude product is purified by silica gel chromatography to afford the desired trifluoromethylated bicyclic compound as a hydrochloride salt with good yield and purity.
Key Research Findings and Analytical Data
NMR Spectroscopy : The product shows characteristic ^1H NMR signals consistent with the bicyclic framework and trifluoromethyl substitution. Multiplets and doublets correspond to the protons on the ring system, with chemical shifts influenced by the electronegative trifluoromethyl group.
Mass Spectrometry : LC/MS analysis confirms the molecular ion peak at m/e 203.6 (M+H)+, consistent with the expected molecular weight of the hydrochloride salt.
Purity and Stereochemistry : The stereochemistry (1S,3S,4S) is retained throughout the synthesis, confirmed by chiral chromatography and NMR coupling constants.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purification |
|---|---|---|---|---|---|
| Nucleophilic substitution in THF | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl | N,N-diisopropylethylamine, molecular sieves | 100°C, 70 h | 37-63 | Prep-HPLC |
| Sealed tube reaction | Trifluoromethylated heterocycle + (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl | Triethylamine | 130°C, 3 h | Moderate | Silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxabicycloheptane and azabicycloheptane rings provide structural rigidity, enabling the compound to bind selectively to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Stereochemical Sensitivity: Misassignment of stereochemistry (e.g., endo vs. exo configurations) has historically led to errors in activity interpretation, as noted in . The 1S,3S,4S configuration ensures precise spatial orientation for therapeutic applications .
Pharmacological and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP compared to unsubstituted analogs, improving membrane permeability .
- Stability: The HCl salt enhances aqueous solubility, critical for formulation. notes its use in microwave-assisted alkylation reactions, indicating thermal stability under harsh conditions .
Biological Activity
(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 1235439-60-7) is a compound of significant interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉F₃NO |
| Molecular Weight | 201.16 g/mol |
| CAS Number | 1235439-60-7 |
| LogP | 0.99 |
| Polar Surface Area | 47 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The compound acts primarily as a selective agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in cognitive function and neuroprotection. The α7 nAChR is implicated in various neurological disorders, including schizophrenia and Alzheimer's disease.
Key Mechanisms:
- Neurotransmitter Release : Activation of α7 nAChR enhances the release of neurotransmitters such as dopamine and acetylcholine, which are vital for cognitive processes.
- Neuroprotective Effects : The compound exhibits protective effects against neurotoxic agents, potentially reducing the risk of neurodegeneration.
In Vitro Studies
Research has demonstrated that (1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl shows promising results in various in vitro assays:
- Cognitive Enhancement : In models assessing memory retention and learning, the compound improved performance metrics significantly.
- Antioxidant Activity : The compound exhibited notable antioxidant properties, scavenging free radicals effectively.
In Vivo Studies
In vivo studies have indicated:
- Rapid Brain Penetration : The compound demonstrates high oral bioavailability and rapid penetration into the brain, making it suitable for therapeutic applications targeting central nervous system disorders .
- Efficacy in Animal Models : Studies involving auditory sensory gating and cognitive performance assessments showed that the compound could ameliorate deficits associated with schizophrenia .
Case Study 1: Cognitive Deficits in Schizophrenia
A study published in PubMed evaluated the effects of (1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl on cognitive deficits in a rat model of schizophrenia. Results indicated significant improvements in cognitive tasks compared to control groups, supporting its potential as a therapeutic agent for cognitive enhancement in psychiatric conditions .
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly reduced cell death and oxidative markers in neuronal cultures exposed to harmful agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
